5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine
Description
Properties
IUPAC Name |
5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-13-6-4-9(5-7-13)10-2-3-11(12-8-10)14(15)16/h2-4,8H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEYWLYKKLDPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CN=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyridine with 1-methyl-1,2,3,6-tetrahydropyridine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The pyridine ring can be hydrogenated to form a piperidine derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-aminopyridine.
Reduction: Formation of 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-piperidine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Structural Features
- Target Compound : Combines a partially saturated 1-methyltetrahydropyridine ring (providing conformational flexibility) with a nitro-substituted pyridine (electron-withdrawing group).
- Analog 1: 1-(5-Nitropyridin-2-yl)piperidin-4-ol (CAS 353258-16-9, ) replaces the tetrahydropyridine with a saturated piperidine ring and adds a hydroxyl group.
- Analog 2 : 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 325975-67-5, ) substitutes the pyridine with a pyrrolopyridine system, altering aromaticity and π-stacking interactions.
- Analog 3 : 5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 2089649-34-1, ) introduces a bromine atom, enhancing electrophilic reactivity compared to the nitro group.
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₁H₁₃N₃O₂ | 219.24 | 2-NO₂, 5-(1-Me-THP) |
| 1-(5-Nitropyridin-2-yl)piperidin-4-ol | C₁₀H₁₃N₃O₃ | 235.23 | 2-NO₂, 5-piperidin-4-ol |
| 3-(1-Me-THP)-1H-pyrrolo[2,3-b]pyridine | C₁₁H₁₂N₄ | 200.24 | Pyrrolopyridine core |
| 5-Bromo-3-(1-Me-THP)-1H-pyrrolo[2,3-b]pyridine | C₁₁H₁₁BrN₄ | 279.14 | 5-Br, pyrrolopyridine core |
Physicochemical Properties
- Melting Points : While direct data for the target compound is unavailable, analogs in with nitro and chloro substituents exhibit melting points between 268–287°C , suggesting high thermal stability for nitro-substituted heterocycles .
- Solubility: The target compound’s nitro group and tetrahydropyridine ring may confer moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DCM, methanol) compared to fully aromatic analogs.
Biological Activity
5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine is . The compound features a nitro group and a tetrahydropyridine moiety, which are crucial for its biological activity.
Research indicates that compounds similar to 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine may interact with various neurotransmitter systems. For instance:
- Dopaminergic System : Analogous compounds have shown to affect dopamine levels in the brain. A study demonstrated that certain tetrahydropyridine derivatives can induce dopamine depletion through monoamine oxidase-mediated pathways .
- Muscarinic Receptors : Some derivatives exhibit agonistic activity at muscarinic receptors, suggesting potential therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia .
Biological Activity
The biological activities reported for 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine include:
- Neuroprotective Effects : Compounds with similar structures have been shown to offer neuroprotection against oxidative stress and neurotoxicity.
- Antidepressant Activity : Some studies suggest that tetrahydropyridine derivatives can exert antidepressant-like effects in animal models .
Case Study 1: Dopamine Depletion
In a study exploring the effects of tetrahydropyridine analogs on dopamine levels, researchers found that certain compounds caused significant dopamine depletion comparable to known neurotoxins like MPTP. This suggests that 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine may share similar neurotoxic properties under specific conditions .
Case Study 2: Muscarinic Agonism
Another study focused on the synthesis and evaluation of muscarinic receptor agonists derived from tetrahydropyridines. One compound demonstrated selective activity for M(1), M(2), and M(4) receptors with implications for treating cognitive deficits in schizophrenia .
Comparative Biological Activity Table
Q & A
Q. What are the recommended synthetic routes for preparing 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) involving nitropyridine precursors and tetrahydropyridine derivatives. For example:
- Solvent Selection: Use aprotic solvents like acetonitrile or dichloromethane to minimize side reactions .
- Catalysts: Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) improve regioselectivity in nitration and cyclization steps .
- Temperature Control: Reactions performed at 60–80°C yield higher purity products, as evidenced by yields up to 91% in analogous nitropyridine syntheses .
Example Optimization Data from Analogous Compounds:
| Compound Type | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitropyridine derivatives | Acetonitrile | ZnCl₂ | 70 | 87–91 | |
| Tetrahydropyridine hybrids | DCM | TEA | 60 | 71–80 |
Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR: Focus on diagnostic peaks:
- Mass Spectrometry (MS): Confirm molecular weight using high-resolution MS (HRMS). For example, a molecular ion peak at m/z 249.08 [M+H]⁺ aligns with theoretical calculations .
- X-ray Crystallography: Resolve ambiguous stereochemistry by analyzing crystal packing and torsion angles, as demonstrated for similar tetrahydropyridine derivatives .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic and reactivity profiles of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the nitro group lowers LUMO energy, enhancing reactivity toward nucleophilic attack .
- Molecular Dynamics (MD): Simulate solvation effects in biological systems to predict binding affinities. Polar solvents (e.g., water) stabilize the nitro group’s charge distribution .
- Docking Studies: Use software like AutoDock to model interactions with biological targets (e.g., enzymes), leveraging the tetrahydropyridine ring’s flexibility for induced-fit binding .
Q. How can researchers resolve contradictions in spectroscopic data, such as overlapping NMR signals or unexpected MS fragments?
Methodological Answer:
- NMR Deconvolution: Apply 2D techniques (COSY, HSQC) to separate overlapping peaks. For example, HSQC can distinguish tetrahydropyridine C-H correlations from aromatic signals .
- Isotopic Labeling: Introduce ¹⁵N or ²H labels to track nitro group behavior during fragmentation in MS .
- Comparative Analysis: Cross-reference with structurally validated analogs (e.g., 5-substituted tetrahydropyridines) to identify consistent spectral patterns .
Q. What experimental strategies are effective for evaluating the biological activity of this compound?
Methodological Answer:
- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria. Nitropyridine derivatives show MICs as low as 2 µg/mL .
- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa). Structure-activity relationships (SARs) suggest nitro groups enhance apoptosis via ROS generation .
- Metabolic Stability: Perform liver microsome studies to assess cytochrome P450-mediated degradation. Tetrahydropyridine rings often exhibit moderate metabolic stability (t₁/₂ > 60 min) .
Q. How can regioselectivity challenges in nitration or substitution reactions be addressed?
Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., acetyl) on the pyridine ring to guide nitration to the 2-position .
- Microwave-Assisted Synthesis: Reduce reaction times (10–15 min vs. 24 h) and improve regioselectivity by minimizing thermal degradation .
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track nitro group formation and adjust conditions dynamically .
Q. Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
